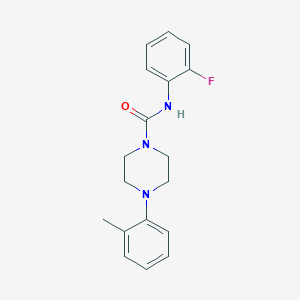
N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide, also known as FP1, is a chemical compound that has been gaining significant attention in the scientific research community. FP1 is a piperazine derivative that has been synthesized through various methods and has shown promising results in various research studies.
Mecanismo De Acción
N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. It inhibits the reuptake of serotonin in the brain, leading to increased serotonin levels and improved mood. The activation of the 5-HT1A receptor also contributes to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects. It has been found to increase serotonin levels in the brain, leading to improved mood and decreased anxiety. N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide has also been shown to inhibit the growth of cancer cells, making it a potential therapeutic agent for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide in lab experiments is its selectivity for the serotonin transporter. This makes it a useful tool for studying the role of serotonin in various physiological processes. However, one limitation of using N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide is its potential toxicity, which can affect the results of the experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide. One potential direction is the development of N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide analogs with improved selectivity and efficacy. Another direction is the study of N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide in combination with other therapeutic agents for the treatment of various diseases. N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide can also be studied for its potential use as an imaging agent in PET scans.
Conclusion:
In conclusion, N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide is a promising chemical compound that has shown potential in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide can lead to the development of new therapeutic agents and imaging agents for the treatment and diagnosis of various diseases.
Métodos De Síntesis
N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide can be synthesized through various methods, including the reaction of 1-(2-fluorophenyl)piperazine with 2-methylbenzoic acid in the presence of an activating agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction results in the formation of N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide, which can be purified through column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide has shown promising results in various scientific research applications. It has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer, depression, and anxiety. N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide has also been studied for its potential use as an imaging agent in positron emission tomography (PET) scans.
Propiedades
Fórmula molecular |
C18H20FN3O |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
N-(2-fluorophenyl)-4-(2-methylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C18H20FN3O/c1-14-6-2-5-9-17(14)21-10-12-22(13-11-21)18(23)20-16-8-4-3-7-15(16)19/h2-9H,10-13H2,1H3,(H,20,23) |
Clave InChI |
NZQDWYCBOBMARP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC=CC=C3F |
SMILES canónico |
CC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



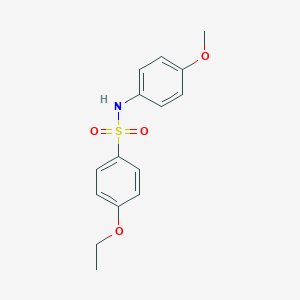
![4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281791.png)
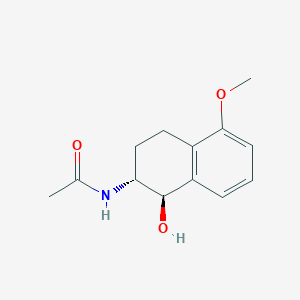
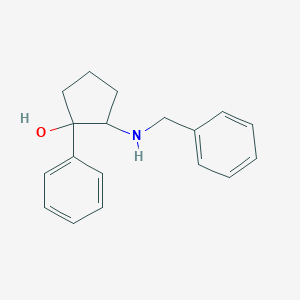
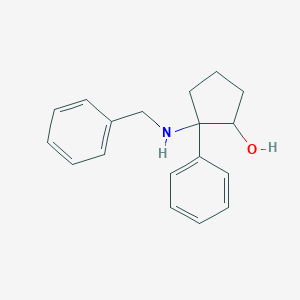
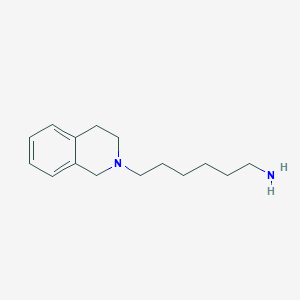
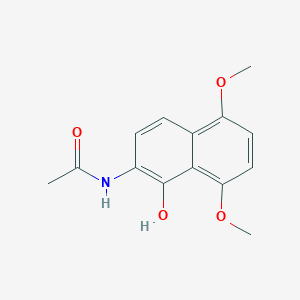
![N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine](/img/structure/B281803.png)
![[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate](/img/structure/B281806.png)
![2-{[6-(Benzylamino)hexyl]amino}ethanol](/img/structure/B281807.png)
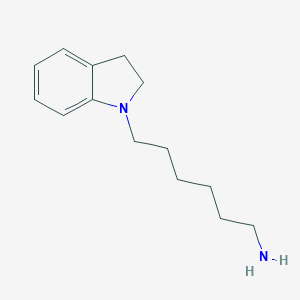
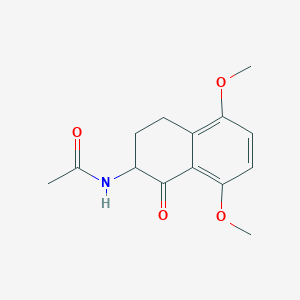
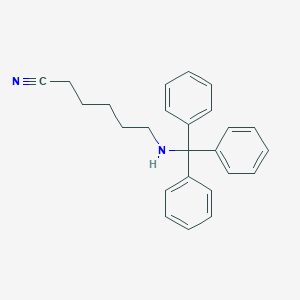
![2-nitro-N-[6-({2-nitrobenzoyl}amino)hexyl]benzamide](/img/structure/B281816.png)